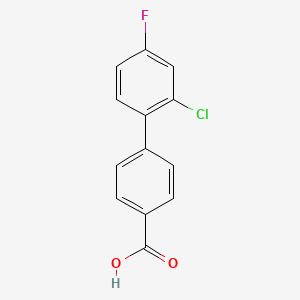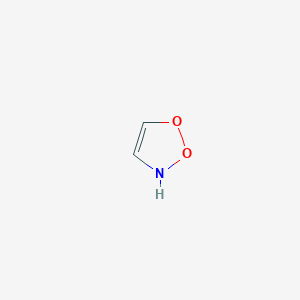
4-(2-Chloro-4-fluorophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-fluorophenyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a chloro and a fluoro group at the 2 and 4 positions, respectively, and a carboxylic acid group attached to another benzene ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-4-fluorophenyl)benzoic acid typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of benzene with chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydrolysis: The resulting acylated product is then hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-4-fluorophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as hydroxide (OH-) or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 4-(2-Chloro-4-fluorophenyl)benzyl alcohol or benzaldehyde.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)benzoic acid finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to understand the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a potential therapeutic agent in drug discovery.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-(2-Chloro-4-fluorophenyl)benzoic acid is compared with other similar compounds such as 4-(2-fluoro-4-chlorophenyl)benzoic acid and 4-(2,4-dichlorophenyl)benzoic acid. The uniqueness of this compound lies in its specific halogen substitution pattern, which affects its chemical and biological properties.
Comparison with Similar Compounds
4-(2-Fluoro-4-chlorophenyl)benzoic acid
4-(2,4-Dichlorophenyl)benzoic acid
4-(2-Chloro-4-fluorophenyl)benzyl alcohol
4-(2-Chloro-4-fluorophenyl)benzaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
479079-33-9 |
|---|---|
Molecular Formula |
C13H8ClFO2 |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-10(15)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
InChI Key |
KTEKPJWBYQYJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3R,4R,5S,6R)-2-[[(2R,3S,5R,6S)-4-[(2S,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,4S,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15350495.png)



![disodium;[(2S)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] sulfate;dihydrate](/img/structure/B15350517.png)
![(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B15350520.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(2S)-2-(5-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid](/img/structure/B15350528.png)

![(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B15350537.png)




